(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride
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Overview
Description
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is a derivative of piperazine and piperidine, which are both commonly used in medicinal chemistry for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride typically involves the reaction of 4-ethylpiperazine with piperidin-4-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine and piperidine derivatives .
Scientific Research Applications
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-piperidin-4-yl-piperazine: Similar in structure but lacks the methanone group.
4-(4-Ethylpiperazin-1-yl)piperidin-1-yl](furan-2-yl)methanone: Contains a furan ring instead of the piperidine ring.
Uniqueness
(4-Ethylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride is unique due to its specific combination of piperazine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H25Cl2N3O |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-2-14-7-9-15(10-8-14)12(16)11-3-5-13-6-4-11;;/h11,13H,2-10H2,1H3;2*1H |
InChI Key |
XJMXIGCTIFUEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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